N-cycloheptyl-1-benzothiophene-3-carboxamide
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Overview
Description
N-cycloheptyl-1-benzothiophene-3-carboxamide: is a chemical compound with the molecular formula C16H19NOS . It is a member of the benzothiophene family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-benzothiophene-3-carboxamide typically involves the reaction of 1-benzothiophene-3-carboxylic acid with cycloheptylamine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
N-cycloheptyl-1-benzothiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-benzothiophene-3-carboxylic acid
- 1-benzothiophene-3-carboxamide
- Cycloheptylamine derivatives
Uniqueness
N-cycloheptyl-1-benzothiophene-3-carboxamide is unique due to its specific structure, which combines the benzothiophene core with a cycloheptyl group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C16H19NOS |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-cycloheptyl-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C16H19NOS/c18-16(17-12-7-3-1-2-4-8-12)14-11-19-15-10-6-5-9-13(14)15/h5-6,9-12H,1-4,7-8H2,(H,17,18) |
InChI Key |
DXXHYEDTPMOXTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
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